molecular formula C20H25FN4O2 B15113857 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one

Cat. No.: B15113857
M. Wt: 372.4 g/mol
InChI Key: CDXOAKNOQUJSMX-UHFFFAOYSA-N
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Description

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and a bipiperidine moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

The synthesis of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Bipiperidine Moiety: This step may involve the use of coupling agents like EDCI or DCC to link the quinazolinone core with the bipiperidine derivative.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline-4,7-dione derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinazolinone to its corresponding dihydroquinazoline.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound’s interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mechanism of Action

The mechanism of action of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the bipiperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-quinazolinone and 6,7-dimethoxyquinazolin-4-one.

    Bipiperidine Derivatives: Compounds such as 1,3’-bipiperidine-2,4’-dione and 1,3’-bipiperidine-2’-carboxylic acid.

This detailed article provides a comprehensive overview of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H25FN4O2/c1-13-23-17-11-15(21)4-5-16(17)20(27)25(13)12-14-6-9-24(10-7-14)18-3-2-8-22-19(18)26/h4-5,11,14,18H,2-3,6-10,12H2,1H3,(H,22,26)

InChI Key

CDXOAKNOQUJSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCNC4=O

Origin of Product

United States

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